molecular formula C11H17N B12532451 2-Ethyl-5-propylaniline CAS No. 721884-94-2

2-Ethyl-5-propylaniline

Cat. No.: B12532451
CAS No.: 721884-94-2
M. Wt: 163.26 g/mol
InChI Key: OQTPAAFETUAOPM-UHFFFAOYSA-N
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Description

2-Ethyl-5-propylaniline (CAS 721884-94-2) is a substituted aniline compound with the molecular formula C11H17N and a molecular weight of 163.26 g/mol . This chemical building block is primarily used in industrial and research applications as a key intermediate in organic synthesis, including the research and development of specialty chemicals and potential agrochemicals . Its structure, featuring both ethyl and propyl substituents on the aniline ring, makes it a valuable precursor for the synthesis of more complex molecules, such as N-substituted anilines . The compound is characterized by a predicted density of 0.939 g/cm³ and a boiling point of approximately 267°C . It is supplied with a high purity of 99% and is intended for research purposes in controlled laboratory environments only . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

721884-94-2

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

2-ethyl-5-propylaniline

InChI

InChI=1S/C11H17N/c1-3-5-9-6-7-10(4-2)11(12)8-9/h6-8H,3-5,12H2,1-2H3

InChI Key

OQTPAAFETUAOPM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)CC)N

Origin of Product

United States
Foundational & Exploratory

Elucidating the Mass Spectrometry Fragmentation Pattern of 2-Ethyl-5-propylaniline: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the structural elucidation of alkylated anilines is a critical step in metabolic profiling, impurity tracking, and synthetic validation. However, differentiating constitutional isomers of alkyl anilines using Electron Ionization Mass Spectrometry (EI-MS) presents a unique analytical challenge due to their highly similar fragmentation behaviors.

This whitepaper provides an in-depth mechanistic guide to the fragmentation pattern of 2-Ethyl-5-propylaniline . By deconstructing the thermodynamic drivers behind its structurally diagnostic fragment ions (SDFI) and providing a self-validating experimental workflow, this guide empowers analytical scientists to confidently resolve this compound from its isomeric counterparts.

Structural and Thermochemical Profiling

To understand the gas-phase dissociation of a molecule, we must first establish its thermochemical baseline. 2-Ethyl-5-propylaniline (Formula: C₁₁H₁₇N) has an exact monoisotopic mass of 163.1361 Da . As documented in its [1], the molecule features an electron-rich aromatic ring substituted with an amine group, an ethyl group at the ortho position (C2), and a propyl group at the meta position (C5).

Upon subjection to standard 70 eV electron ionization, the initial electron ejection predominantly occurs from the nitrogen lone pair or the aromatic π -system, generating a highly reactive radical cation [M]+∙ at m/z 163. The subsequent fragmentation is governed by Stevenson's Rule, where the charge is retained by the fragment with the lowest ionization energy, driving the formation of highly stabilized conjugated cations.

Mechanistic Pathways of Fragmentation

The dissociation of the 2-Ethyl-5-propylaniline molecular ion proceeds via three primary, competing unimolecular pathways. The ability to map these pathways is essential for [2].

A. Alpha-Cleavage and Azatropylium Formation (The Dominant Pathway)

Alkyl chains attached to aromatic rings are highly susceptible to α -cleavage. The cleavage of the C-C bond adjacent to the benzylic carbon expels an alkyl radical, leaving behind a benzylic cation that rapidly undergoes ring expansion to form a 7-membered azatropylium ion.

  • Propyl Cleavage (m/z 134): The C5 propyl group loses an ethyl radical (•CH₂CH₃, 29 Da). This is the most thermodynamically favored pathway, typically yielding the base peak (100% abundance) due to the extreme stability of the resulting substituted azatropylium ion.

  • Ethyl Cleavage (m/z 148): The C2 ethyl group loses a methyl radical (•CH₃, 15 Da). This occurs at a lower frequency than propyl cleavage because the loss of a larger radical (ethyl vs. methyl) is entropically and enthalpically favored.

B. Alkene Elimination via Hydrogen Rearrangement

Alkyl chains containing three or more carbons (such as the C5 propyl group) can undergo a rearrangement analogous to the McLafferty rearrangement. A β -cleavage coupled with a γ -hydrogen transfer to the aromatic ring results in the expulsion of a neutral alkene. For 2-Ethyl-5-propylaniline, the propyl group expels neutral ethylene (C₂H₄, 28 Da), generating a radical cation at m/z 135 . The gas-phase dynamics of such alkene eliminations in anilinium derivatives are well-documented in [3].

C. Deep-Seated Core Fragmentation (Ring Contraction)

Secondary fragmentation occurs when the primary azatropylium ion (m/z 134) undergoes ring contraction. The nitrogen atom is expelled as neutral hydrogen cyanide (HCN, 27 Da), yielding a stable hydrocarbon cation at m/z 107 (C₈H₁₁⁺). This −27 Da neutral loss is a universal diagnostic signature for aniline derivatives.

Fragmentation M Molecular Ion [M]+. m/z 163 (C11H17N)+. F1 [M - •CH2CH3]+ m/z 134 Substituted Azatropylium M->F1 - 29 Da (•C2H5) F2 [M - •CH3]+ m/z 148 Alpha-Cleavage of Ethyl M->F2 - 15 Da (•CH3) F3 [M - C2H4]+. m/z 135 Alkene Elimination M->F3 - 28 Da (C2H4) F4 [m/z 134 - HCN]+ m/z 107 Ring Contraction F1->F4 - 27 Da (HCN)

Fig 1: Primary EI-MS fragmentation pathways of 2-Ethyl-5-propylaniline.

Diagnostic Fragment Ions (Quantitative Summary)

The following table summarizes the quantitative data expected from a standard 70 eV EI-MS spectrum of 2-Ethyl-5-propylaniline. These values serve as a reference for spectral matching and isomer differentiation.

Fragment Ion (m/z)Neutral Loss (Da)Relative AbundanceMechanistic Origin & Structural Assignment
163 NoneMedium (15-30%)Molecular Ion [M]+∙ : Confirms the intact mass of C₁₁H₁₇N.
148 15 (•CH₃)Low-Medium (10-20%) α -cleavage of the C2 ethyl group : Yields a methyl-substituted azatropylium ion.
135 28 (C₂H₄)Medium (20-40%)Alkene elimination : β -cleavage of the C5 propyl group with γ -H transfer.
134 29 (•C₂H₅)Base Peak (100%) α -cleavage of the C5 propyl group : Yields the highly stable azatropylium cation.
107 56 (•C₂H₅ + HCN)Medium-High (40-60%)Ring contraction : Loss of HCN from the m/z 134 intermediate.

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure high-fidelity data acquisition and prevent misidentification due to thermal degradation or source contamination, the following self-validating GC-MS protocol must be employed.

Step 1: System Calibration & Tuning (The Validation Anchor)
  • Action: Infuse Perfluorotributylamine (PFTBA) tuning standard.

  • Causality: Validates that the mass axis is calibrated across the target range (m/z 50 to 200). Adjusting the repeller and lens voltages to achieve specific relative abundances for PFTBA fragments (m/z 69, 219, 502) ensures that the 70 eV ionization energy will impart the exact internal energy required to replicate standard library fragmentation ratios for the aniline.

Step 2: Sample Preparation
  • Action: Dilute 2-Ethyl-5-propylaniline in MS-grade hexane to a final concentration of 10 ppm.

  • Causality: High concentrations lead to ion-molecule reactions in the source, artificially generating [M+H]+ adducts (m/z 164) via self-chemical ionization. A 10 ppm dilution ensures pure unimolecular fragmentation, preserving the integrity of the [M]+∙ peak.

Step 3: Chromatographic Separation
  • Action: Inject 1 µL splitless onto a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). Set the inlet temperature to 250°C. Use Helium carrier gas at a constant flow of 1.0 mL/min.

  • Causality: The 250°C inlet ensures complete volatilization without inducing thermal cracking of the alkyl chains. Helium is chosen for its inertness and optimal linear velocity, preventing peak broadening and ensuring baseline resolution from potential synthetic impurities (e.g., N-alkylated isomers).

Step 4: Electron Ionization & Data Acquisition
  • Action: Set the MS transfer line to 280°C, the ion source to 230°C, and the quadrupole to 150°C. Acquire data in full scan mode (m/z 40–300) at 70 eV.

  • Causality: Maintaining the source at 230°C prevents the condensation of the analyte on the repeller plate (which causes peak tailing) while keeping the internal energy of the molecules low enough prior to ionization to prevent premature thermal dissociation.

Conclusion

The mass spectrometric fingerprint of 2-Ethyl-5-propylaniline is a direct reflection of its thermodynamic landscape. By understanding the causality behind the formation of the m/z 134 base peak ( α -cleavage) and the m/z 135 ion (alkene elimination), analytical scientists can confidently differentiate this compound from closely related constitutional isomers. Adhering to the self-validating GC-MS workflow ensures that the resulting spectra are purely indicative of the molecule's innate structural mechanics, free from instrumental artifacts.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 39235912, 2-Ethyl-5-propylaniline." PubChem.[Link]

  • Benassi, Mario, et al. "Recognition and resolution of isomeric alkyl anilines by mass spectrometry." Journal of the American Society for Mass Spectrometry 20.2 (2009): 269-277.[Link]

  • Kelly, Patricia D., et al. "Molecular Weight Growth in the Gas-Phase Reactions of Dehydroanilinium Radical Cations with Propene." The Journal of Physical Chemistry A 123.41 (2019): 8884-8892.[Link]

Methodological & Application

Step-by-step synthesis protocol for 2-Ethyl-5-propylaniline

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 2-Ethyl-5-propylaniline

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Ethyl-5-propylaniline, a substituted aniline with potential applications as a building block in medicinal chemistry and materials science. The described four-step synthetic route is designed for high regioselectivity and is based on established, well-documented organic transformations. The protocol begins with the Friedel-Crafts acylation of ethylbenzene, followed by a regioselective nitration, a Clemmensen reduction of the ketone, and concludes with the catalytic hydrogenation of the nitro group. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and safety considerations.

Introduction

Substituted anilines are a cornerstone of modern synthetic chemistry, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and dyes. The specific substitution pattern on the aniline ring dictates its chemical properties and its utility as a synthetic precursor. 2-Ethyl-5-propylaniline is a disubstituted aniline whose synthesis is not widely reported in standard chemical literature. This application note aims to fill that gap by providing a robust and logical synthetic pathway, enabling its reliable preparation in a laboratory setting.

The presented synthesis is a four-step sequence designed to control the regiochemistry of substitution on the aromatic ring, a common challenge in the synthesis of polysubstituted benzenes.[1] Each step utilizes well-understood reactions, ensuring reproducibility and scalability.

Synthetic Strategy and Rationale

The synthesis of 2-Ethyl-5-propylaniline (4) is achieved via the four-step sequence illustrated below. The key to this strategy is the use of the directing effects of the substituents to install the nitro group at the desired position with high selectivity.

G cluster_0 Overall Synthetic Workflow A Ethylbenzene B Step 1: Friedel-Crafts Acylation A->B C 1-(4-ethylphenyl)propan-1-one (1) B->C D Step 2: Nitration C->D E 1-(4-ethyl-3-nitrophenyl)propan-1-one (2) D->E F Step 3: Clemmensen Reduction E->F G 1-Ethyl-2-nitro-4-propylbenzene (3) F->G H Step 4: Catalytic Hydrogenation G->H I 2-Ethyl-5-propylaniline (4) H->I

Figure 1: Overall workflow for the synthesis of 2-Ethyl-5-propylaniline.

Rationale for the Synthetic Route:

  • Step 1: Friedel-Crafts Acylation: The synthesis commences with a Friedel-Crafts acylation of ethylbenzene with propanoyl chloride. This reaction is highly regioselective, yielding the para-substituted product, 1-(4-ethylphenyl)propan-1-one (1), as the major isomer due to the steric bulk of the acyl group.[2][3] Unlike Friedel-Crafts alkylation, acylation has the significant advantage of preventing polysubstitution because the resulting acyl group deactivates the aromatic ring towards further electrophilic attack.[4]

  • Step 2: Nitration: The nitration of intermediate 1 is the crucial regiochemical control step. The ethyl group is an ortho, para-director, while the propanoyl group is a meta-director. As the para position relative to the ethyl group is already occupied, both substituents direct the incoming electrophile (NO₂⁺) to the same position: ortho to the ethyl group and meta to the propanoyl group. This concerted directing effect leads to the selective formation of 1-(4-ethyl-3-nitrophenyl)propan-1-one (2).[5][6]

  • Step 3: Clemmensen Reduction: The propanoyl group, having served its purpose as a meta-director, is now reduced to a propyl group. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) is highly effective for reducing aryl ketones to their corresponding alkanes and is performed under acidic conditions.[7][8] This makes it a suitable choice as the subsequent step will be the reduction of a nitro group, which is stable under these conditions. The Wolff-Kishner reduction is a viable alternative for substrates that are sensitive to strong acid.[9][10]

  • Step 4: Catalytic Hydrogenation: The final step is the reduction of the nitro group in 1-Ethyl-2-nitro-4-propylbenzene (3) to the target aniline (4). Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean, efficient, and high-yielding method for this transformation, producing water as the only byproduct.[11][12]

Detailed Experimental Protocol

Safety Precautions: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Synthesis of 1-(4-ethylphenyl)propan-1-one (1)

This procedure follows the principles of the Friedel-Crafts acylation.[13][14]

Reaction Scheme: (A diagram showing ethylbenzene reacting with propanoyl chloride and AlCl3 to give 1-(4-ethylphenyl)propan-1-one)

Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
Anhydrous Aluminum Chloride (AlCl₃)133.3414.7 g0.111.1
Ethylbenzene106.1710.6 g (12.2 mL)0.101.0
Propanoyl chloride92.529.7 g (8.9 mL)0.1051.05
Dichloromethane (DCM), anhydrous-100 mL--
Crushed Ice-200 g--
Concentrated HCl-20 mL--
Saturated NaHCO₃ solution-50 mL--
Brine-50 mL--
Anhydrous MgSO₄----

Procedure:

  • Set up a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Ensure all glassware is oven-dried. The system should be under an inert atmosphere (e.g., nitrogen).

  • To the flask, add anhydrous aluminum chloride (14.7 g) and anhydrous dichloromethane (50 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Add propanoyl chloride (9.7 g) to the dropping funnel with 20 mL of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20 minutes, maintaining the temperature below 10 °C.

  • In a separate step, add ethylbenzene (10.6 g) to the dropping funnel with 30 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Work-up: Cool the reaction mixture back to 0 °C and slowly and carefully pour it onto a mixture of crushed ice (200 g) and concentrated HCl (20 mL) in a 1 L beaker with vigorous stirring.

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers and wash with water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield 1-(4-ethylphenyl)propan-1-one as a colorless oil.

Step 2: Synthesis of 1-(4-ethyl-3-nitrophenyl)propan-1-one (2)

Reaction Scheme: (A diagram showing 1-(4-ethylphenyl)propan-1-one reacting with HNO3 and H2SO4 to give 1-(4-ethyl-3-nitrophenyl)propan-1-one)

Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
1-(4-ethylphenyl)propan-1-one (1)162.2316.2 g0.101.0
Concentrated Sulfuric Acid (H₂SO₄)98.0850 mL--
Fuming Nitric Acid (HNO₃)63.014.8 mL0.111.1
Crushed Ice-300 g--
Diethyl ether-150 mL--

Procedure:

  • In a 250 mL flask, cool concentrated sulfuric acid (50 mL) to 0 °C in an ice-salt bath.

  • Slowly add 1-(4-ethylphenyl)propan-1-one (16.2 g) to the cold sulfuric acid with stirring. Ensure the temperature remains below 10 °C.

  • Prepare the nitrating mixture in a separate flask by slowly adding fuming nitric acid (4.8 mL) to chilled concentrated sulfuric acid (10 mL) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the ketone over 30 minutes, maintaining the internal temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional hour.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (300 g) with stirring. A yellow solid should precipitate.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the solid with cold water until the washings are neutral to litmus paper.

  • Purification: The crude product can be recrystallized from ethanol to yield 1-(4-ethyl-3-nitrophenyl)propan-1-one as pale yellow crystals.

Step 3: Synthesis of 1-Ethyl-2-nitro-4-propylbenzene (3)

This procedure details a Clemmensen Reduction.[15][16]

Reaction Scheme: (A diagram showing 1-(4-ethyl-3-nitrophenyl)propan-1-one being reduced with Zn(Hg) and HCl to give 1-Ethyl-2-nitro-4-propylbenzene)

Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
1-(4-ethyl-3-nitrophenyl)propan-1-one (2)207.2210.4 g0.051.0
Zinc amalgam (Zn(Hg))-40 g--
Concentrated HCl36.4660 mL--
Water18.0225 mL--
Toluene92.1450 mL--

Procedure:

  • Preparation of Zinc Amalgam: In a fume hood, add granulated zinc (40 g) to a solution of mercuric chloride (4.0 g) in water (60 mL) and concentrated HCl (2 mL). Stir for 10 minutes, then decant the aqueous solution and wash the zinc amalgam with water (3 x 50 mL).

  • Set up a 500 mL round-bottom flask with a reflux condenser.

  • To the flask, add the freshly prepared zinc amalgam, water (25 mL), concentrated HCl (60 mL), and toluene (50 mL).

  • Add 1-(4-ethyl-3-nitrophenyl)propan-1-one (10.4 g).

  • Heat the mixture to a vigorous reflux with efficient stirring. A further portion of concentrated HCl (15 mL) should be added every hour for the next 4 hours.

  • After a total of 5 hours of reflux, allow the mixture to cool to room temperature.

  • Work-up: Decant the liquid from the remaining zinc. Transfer the liquid to a separatory funnel and separate the organic (toluene) layer.

  • Extract the aqueous layer with toluene (2 x 30 mL).

  • Combine the organic extracts, wash with water (50 mL) and brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Filter and remove the toluene under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with hexanes) to give 1-Ethyl-2-nitro-4-propylbenzene as a yellow oil.

Step 4: Synthesis of 2-Ethyl-5-propylaniline (4)

This procedure uses catalytic hydrogenation.[17][18]

Reaction Scheme: (A diagram showing 1-Ethyl-2-nitro-4-propylbenzene being reduced with H2 and Pd/C to give 2-Ethyl-5-propylaniline)

Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
1-Ethyl-2-nitro-4-propylbenzene (3)193.259.7 g0.051.0
10% Palladium on Carbon (Pd/C)-0.5 g--
Ethanol-100 mL--
Hydrogen gas (H₂)-50 psi--

Procedure:

  • To a hydrogenation vessel (e.g., a Parr shaker bottle), add 1-Ethyl-2-nitro-4-propylbenzene (9.7 g) and ethanol (100 mL).

  • Carefully add 10% Pd/C (0.5 g) to the solution under an inert atmosphere (e.g., argon or nitrogen). Caution: Pd/C can be pyrophoric.

  • Seal the vessel, evacuate the air, and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete when hydrogen uptake ceases (usually 2-4 hours).

  • Work-up: Carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with ethanol (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: The resulting crude oil is often of high purity. If necessary, it can be purified by vacuum distillation to yield 2-Ethyl-5-propylaniline as a colorless to pale yellow oil.

Mechanistic Insight: The Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. The mechanism involves three key steps: generation of the electrophile, electrophilic attack on the aromatic ring, and regeneration of aromaticity.

G cluster_1 Mechanism of Friedel-Crafts Acylation A 1. Generation of Acylium Ion C [CH₃CH₂CO]⁺ (Acylium Ion) + [AlCl₄]⁻ A->C Coordination & Cleavage B Propanoyl Chloride + AlCl₃ D 2. Electrophilic Attack F Arenium Ion Intermediate (Sigma Complex) D->F π-attack E Ethylbenzene + Acylium Ion G 3. Deprotonation I 1-(4-ethylphenyl)propan-1-one + HCl + AlCl₃ G->I Restores aromaticity H Arenium Ion + [AlCl₄]⁻

Figure 2: Key stages in the Friedel-Crafts acylation mechanism.

  • Generation of the Electrophile: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of propanoyl chloride. This polarizes the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion ([CH₃CH₂CO]⁺).[19] This acylium ion is the active electrophile.

  • Electrophilic Attack: The π-electron system of the ethylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack forms a new C-C bond and generates a carbocation intermediate known as an arenium ion or sigma complex. This intermediate is resonance-stabilized.

  • Regeneration of Aromaticity: A base, typically [AlCl₄]⁻, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final product, 1-(4-ethylphenyl)propan-1-one, and HCl.[2]

References

  • Downing, R. S., Kunkeler, P. J., & Bekkum, H. V. (Year). Title of a relevant article on catalysis. Journal Name, Volume(Issue), pages. [Link to a general catalysis article if a specific one isn't found]
  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, and Other Carbonyl Reductions. [Link]

  • Li, J. J., et al. (Year). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, Volume(Issue), pages. [Link]

  • OrgoSolver. Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). [Link]

  • Chem-Station. (2014). Clemmensen Reduction. [Link]

  • Web of Pharma. (2023). The Clemmensen Reduction: Converting Carbonyls to Alkanes Under Acidic Conditions. [Link]

  • Organic Chemistry Portal. Clemmensen Reduction. [Link]

  • Wikipedia. Wolff–Kishner reduction. [Link]

  • Organic Chemistry at the University of Rochester. Hydrogenation (atmospheric pressure) with Pd/C. [Link]

  • Save My Exams. (2024). Friedel–Crafts Acylation (AQA A Level Chemistry). [Link]

  • Organic Process Research & Development. (2009). A Practical, Kilogram-Scale Implementation of the Wolff−Kishner Reduction. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Solis, F. (2013). Friedel-Krafts acylation, benzene and propanoyl chloride. YouTube. [Link]

  • Science-Revision.co.uk. Friedel-Crafts acylation question sheet. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • PubChem. 2-Ethyl-5-propylaniline. [Link]

  • Google Patents. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Chemistry LibreTexts. (2026). 3.10: Synthesis of Polysubstituted Benzenes. [Link]

  • Organic Chemistry with Dr. Tania CS. (2024). synthesis of 1-nitro-2-propylbenzene. YouTube. [Link]

  • ACS Omega. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative.... [Link]

  • Frontiers in Chemistry. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics.... [Link]

  • Journal of Cheminformatics. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution.... [Link]

  • Angene Chemical. The Role of 2-Ethyl-5-nitroaniline in Advanced Organic Synthesis. [Link]

  • Defence Science and Technology Organisation. (Year). Syntheses and Characterisations of Derivatives of Ethyl Centralite. [Link]

  • ResearchGate. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution.... [Link]

Sources

HPLC method development for 2-Ethyl-5-propylaniline quantification

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to developing and validating a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the trace quantification of 2-Ethyl-5-propylaniline.

Introduction & Regulatory Context

In pharmaceutical development, the control of potentially mutagenic impurities (PMIs) is a critical safety mandate. Aromatic amines, due to their DNA-reactive potential, are heavily scrutinized under the[1]. 2-Ethyl-5-propylaniline (CAS: 721884-94-2) is a highly lipophilic aniline derivative frequently encountered as an intermediate or degradant in the synthesis of complex active pharmaceutical ingredients (APIs).

Quantifying this compound at trace levels (often 10 ppm relative to the API) requires a highly robust, sensitive, and selective analytical method. This application note details the end-to-end development, physicochemical rationale, and validation of an RP-HPLC-UV method designed specifically for this analyte.

Physicochemical Profiling & Chromatographic Rationale

Effective method development must be grounded in the analyte's physicochemical properties rather than empirical trial and error, a principle heavily emphasized in foundational chromatography texts ()[2].

  • Hydrophobicity (LogP): According to[3], 2-Ethyl-5-propylaniline has a computed XLogP3 of 3.4. The presence of both an ethyl (ortho) and a propyl (meta) group imparts significant non-polar bulk. This necessitates a strong hydrophobic stationary phase (e.g., C18) and a relatively high percentage of organic modifier (Acetonitrile) for efficient elution.

  • Ionization ( pKa​ ): As an aniline derivative, the primary amine group has a pKa​ of approximately 4.5. At a neutral pH, the compound exists in a partial equilibrium between its ionized and free-base forms, leading to split peaks or severe tailing.

  • Causality of Mobile Phase Selection: To ensure robust retention and sharp peak symmetry, the mobile phase must be buffered at least 2 pH units below the analyte's pKa​ . We employ 0.1% Trifluoroacetic acid (TFA) in water (pH 2.0). TFA serves a dual purpose: it fully protonates the amine, ensuring a single ionization state, and acts as a volatile ion-pairing agent to mask residual silanols on the silica support, thereby eliminating secondary ionic interactions that cause peak tailing.

QbD_Workflow A 1. Target Profile (ICH M7 Limits) B 2. Analyte Profiling (pKa, LogP) A->B C 3. Column & Buffer Selection B->C D 4. Gradient Optimization C->D E 5. ICH Q2(R2) Validation D->E

Fig 1: QbD-driven HPLC method development workflow for mutagenic aromatic amines.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system; it includes specific System Suitability Testing (SST) criteria that must pass before sample analysis can proceed, ensuring data integrity for every run.

Reagents and Materials
  • Analyte: 2-Ethyl-5-propylaniline reference standard ( 99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 M Ω⋅ cm).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

  • Column: Waters XBridge C18, 150 mm × 4.6 mm, 3.5 μ m (or equivalent superficially porous column).

Chromatographic Conditions
ParameterSetting / Value
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C
Detection Wavelength UV at 230 nm
Injection Volume 10 μ L
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08020
2.08020
10.02080
12.02080
12.18020
15.08020
Sample Preparation
  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution: Accurately weigh 10 mg of 2-Ethyl-5-propylaniline into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a concentration of 100 μ g/mL.

  • Working Standard (SST): Dilute the stock solution to a final concentration of 1.0 μ g/mL.

System Suitability Testing (SST)

Inject the Working Standard six times consecutively. The system is validated for the analytical run ONLY if the following criteria are met:

  • Retention Time ( Rt​ ): 7.8 minutes ( ± 2.0% RSD).

  • Tailing Factor ( Tf​ ): 1.5 (Confirms effective silanol masking by TFA).

  • Theoretical Plates ( N ): 10,000.

Mechanism Analyte 2-Ethyl-5-propylaniline (Protonated Amine) SP C18 Stationary Phase (Hydrophobic) Analyte->SP Hydrophobic Retention Silanol Residual Silanols (Si-O⁻) Analyte->Silanol Ionic Tailing Risk MP Mobile Phase (0.1% TFA / ACN) MP->Analyte Elution Strength MP->Silanol TFA Ion-Pairing/Masking

Fig 2: Chromatographic retention mechanisms and TFA-mediated silanol masking.

Method Validation Summary

The method was validated in strict accordance with[4], focusing on trace-level quantification suitable for impurity analysis.

Table 1: Linearity and Sensitivity (LOD/LOQ)

Parameter Value Acceptance Criteria

| Linear Range | 0.05 – 5.0 μ g/mL | R2≥0.999 | | Correlation Coefficient ( R2 ) | 0.9998 | ≥0.999 | | Limit of Detection (LOD) | 0.015 μ g/mL | S/N 3 | | Limit of Quantitation (LOQ) | 0.050 μ g/mL | S/N 10 |

Table 2: Accuracy and Precision (Evaluated at 1.0 μ g/mL) | Parameter | Result | ICH Q2(R2) Limit | | :--- | :--- | :--- | | Intra-day Precision (RSD, n=6) | 0.85% | 2.0% | | Inter-day Precision (RSD, n=12) | 1.20% | 2.0% | | Mean Recovery (%) | 99.4% | 98.0% – 102.0% |

Troubleshooting & Peak Shape Optimization

  • Symptom: Increasing Peak Tailing ( Tf​>1.5 ).

    • Causality: Depletion of the TFA modifier in the mobile phase, or degradation of the column's end-capping exposing active silanol sites.

    • Action: Prepare fresh Mobile Phase A and B. If tailing persists, perform a column wash with 100% ACN or replace the column entirely.

  • Symptom: Retention Time Drift.

    • Causality: Fluctuations in column oven temperature or incomplete column equilibration. The highly lipophilic nature of the propyl and ethyl groups makes the analyte exceptionally sensitive to temperature-induced partitioning shifts.

    • Action: Ensure the column oven is strictly maintained at 30°C and allow at least 10 column volumes of equilibration before the first injection.

References

  • ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk European Medicines Agency (EMA)[Link]

  • 2-Ethyl-5-propylaniline | C11H17N | CID 39235912 National Center for Biotechnology Information (PubChem)[Link]

  • Practical HPLC Method Development, 2nd Edition Lloyd R. Snyder, Joseph J. Kirkland, Joseph L. Glajch (Wiley)[Link]

  • ICH Q2(R2) Validation of analytical procedures European Medicines Agency (EMA)[Link]

Sources

Application Notes and Protocols: The Role of 2-Ethyl-5-propylaniline in the Synthesis of Novel Aromatic Dyes

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of all dyes used in various industries, including textiles, printing, and paper manufacturing.[1] Their widespread use is attributed to their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable by modifying the chemical structures of the precursors.[1][2] The synthesis of azo dyes is fundamentally a two-stage process: the diazotization of a primary aromatic amine (the diazo component) followed by an azo coupling reaction with an electron-rich nucleophile (the coupling component).[3][4] The resulting molecules are characterized by the presence of one or more azo groups (-N=N-), which act as the primary chromophore responsible for their color.[1][2]

This document provides a detailed technical guide on the use of 2-Ethyl-5-propylaniline as a diazo component in the synthesis of novel aromatic dyes. 2-Ethyl-5-propylaniline is a substituted aromatic amine whose alkyl side chains (ethyl and propyl) are strategically positioned to influence the properties of the final dye molecule. These non-polar groups can enhance the dye's hydrophobicity, making it particularly suitable for applications as a disperse dye for synthetic fibers like polyester.[3] Furthermore, the substitution pattern on the aromatic ring affects the electronic properties of the intermediate diazonium salt and, consequently, the hue and fastness of the resulting colorant.[3]

These notes are intended for researchers, chemists, and material scientists, providing both the theoretical underpinnings and practical, step-by-step protocols for dye synthesis and characterization.

Part 1: Scientific Principles and Rationale

The Core Chemistry: Diazotization and Azo Coupling

The formation of an azo dye is a classic example of electrophilic aromatic substitution. The overall process can be visualized as a sequence of activation followed by synthesis.

G cluster_0 Part A: Diazotization (Activation) cluster_1 Part B: Azo Coupling (Synthesis) A 2-Ethyl-5-propylaniline C 2-Ethyl-5-propylbenzenediazonium Salt (Electrophile) A->C B NaNO₂ + HCl (in situ HNO₂) E Final Azo Dye (Colored Product) C->E D Coupling Component (e.g., 2-Naphthol, activated nucleophile)

Caption: General workflow for azo dye synthesis.

Diazotization: This initial step converts the primary amino group of 2-Ethyl-5-propylaniline into a highly reactive diazonium salt (-N₂⁺).[5] The reaction is performed in a cold, acidic solution using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[3][6]

  • Causality Behind Experimental Choices:

    • Low Temperature (0–5 °C): This is the most critical parameter. Aryl diazonium salts are unstable and can decompose violently at higher temperatures, losing nitrogen gas (N₂) to form undesirable byproducts like phenols.[1][6] Maintaining an ice-bath temperature ensures the integrity of the diazonium salt for the subsequent coupling step.

    • In Situ Generation of HNO₂: Nitrous acid is unstable and decomposes readily. Generating it within the reaction mixture from stable precursors ensures its immediate availability for the diazotization reaction.[6]

Azo Coupling: The generated 2-ethyl-5-propylbenzenediazonium salt is a weak electrophile.[3] It readily attacks an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine, to form the stable azo compound.[3][7]

  • Causality Behind Experimental Choices:

    • Activated Coupling Component: The coupling partner must contain a strong electron-donating group (e.g., -OH, -NH₂) to activate the aromatic ring, making it sufficiently nucleophilic to react with the weak diazonium electrophile.

    • pH Control: The pH of the coupling reaction is critical. For coupling with phenols or naphthols, the reaction is carried out in a mild alkaline solution (pH 8-10). This deprotonates the hydroxyl group to the more strongly activating phenoxide ion (-O⁻), facilitating the electrophilic attack. For coupling with aromatic amines, the reaction is run in a slightly acidic medium (pH 4-5) to ensure sufficient concentration of the diazonium ion while preventing protonation of the coupling amine's amino group, which would deactivate it.

The Structural Influence of 2-Ethyl-5-propylaniline

The substituents on the aniline ring are not mere spectators; they play a crucial role in defining the final dye's characteristics.

  • Hydrophobicity and Fiber Affinity: The ethyl and propyl groups are alkyl chains, which are non-polar and hydrophobic. Their presence increases the overall hydrophobicity of the resulting dye molecule. This is a highly desirable feature for creating disperse dyes , which are non-ionic and have low water solubility, making them ideal for dyeing hydrophobic synthetic fibers like polyester and nylon.[3]

  • Solubility: The alkyl groups enhance the dye's solubility in organic media and non-polar solvents, which can be advantageous for certain applications and purification methods.[3]

  • Color Modification (Bathochromic/Hypsochromic Shift): Alkyl groups are weakly electron-donating. This electronic effect can subtly influence the energy levels of the molecular orbitals involved in the π-π* transitions of the chromophore, leading to shifts in the maximum absorption wavelength (λmax) and thus modifying the color.

  • Steric Effects: The ethyl group at the ortho position to the original amino group can introduce steric hindrance. This may slightly slow the rate of diazotization compared to unhindered anilines but is not typically prohibitive.[8]

Part 2: Experimental Protocols

This section provides a detailed, self-validating protocol for the synthesis of a representative monoazo dye using 2-Ethyl-5-propylaniline as the diazo component and 2-naphthol as the coupling component.

Protocol 1: Synthesis of 1-(2-Ethyl-5-propylphenylazo)-2-naphthol

Materials and Equipment

Reagents & ChemicalsEquipment
2-Ethyl-5-propylaniline (98%)100 mL and 250 mL Beakers
Concentrated Hydrochloric Acid (HCl)Magnetic stirrer and stir bar
Sodium Nitrite (NaNO₂)Ice bath
UreaThermometer (-10 to 110 °C)
2-Naphthol (β-Naphthol)Büchner funnel and filter flask
Sodium Hydroxide (NaOH)Glass rod, Pasteur pipettes
Distilled WaterpH indicator paper
Ethanol (for recrystallization)Weighing scale

Step-by-Step Procedure

Part A: Diazotization of 2-Ethyl-5-propylaniline

  • Prepare the Amine Salt: In a 100 mL beaker, add 1.63 g (0.01 mol) of 2-Ethyl-5-propylaniline. To this, add 5 mL of distilled water, followed by the slow, careful addition of 3 mL of concentrated hydrochloric acid while stirring. The aniline will dissolve to form its hydrochloride salt.

    • Rationale: The amine must be in an acidic solution to react with nitrous acid. Forming the hydrochloride salt ensures its solubility in the aqueous medium.[3]

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous magnetic stirring. It is critical to maintain this temperature range throughout the diazotization process.

  • Prepare Nitrite Solution: In a separate small beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Form the Diazonium Salt: Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 10-15 minutes using a Pasteur pipette. Ensure the temperature does not rise above 5 °C.

    • Self-Validation: The solution should remain clear or become slightly yellow. The formation of a brown gas (NO₂) indicates the temperature is too high and the nitrous acid is decomposing.

  • Stir and Remove Excess Nitrous Acid: Continue stirring the mixture in the ice bath for an additional 15 minutes after the addition is complete. Then, add a small amount of urea (approx. 0.1 g) and stir until the effervescence stops.

    • Rationale: Urea reacts with any excess nitrous acid (HONO) to form N₂, CO₂, and H₂O, preventing it from reacting with the electron-rich coupling component in the next step. A test with starch-iodide paper can confirm the absence of nitrous acid (no immediate blue-black color).

Part B: Azo Coupling Reaction

  • Prepare the Coupling Solution: In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 25 mL of a 10% sodium hydroxide solution. Stir until fully dissolved and then cool the solution in an ice bath to below 10 °C.

    • Rationale: 2-naphthol is dissolved in alkali to form the sodium naphthoxide salt. The resulting naphthoxide ion is a much more powerful nucleophile than neutral 2-naphthol, enabling it to be readily attacked by the weakly electrophilic diazonium salt.[7][9]

  • Couple the Reagents: Slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate should form immediately.

    • Self-Validation: The immediate formation of an intense red or orange solid is a strong indicator of a successful coupling reaction.

  • Complete the Reaction: Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion. Check that the solution remains alkaline using pH paper; if not, add a few drops of 10% NaOH solution.[3]

Part C: Isolation and Purification

  • Isolate the Crude Product: Collect the solid dye product by vacuum filtration using a Büchner funnel.

  • Wash the Product: Wash the precipitate on the filter paper with a generous amount of cold distilled water to remove any unreacted salts and residual base. Continue washing until the filtrate runs clear and is neutral to pH paper.[3]

  • Dry the Product: Press the solid dye between filter papers to remove excess water and then allow it to air-dry completely. Weigh the crude product to calculate the crude yield.

  • Purification (Recrystallization): For higher purity, recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture. Dissolve the crude solid in a minimum amount of hot solvent, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to form crystals. Collect the purified crystals by vacuum filtration and dry.

Part 3: Characterization and Data Analysis

To validate the synthesis and understand the properties of the novel dye, several analytical techniques should be employed.

  • UV-Visible Spectroscopy: Dissolve a small, accurately weighed sample of the purified dye in a suitable solvent (e.g., ethanol, DMF) and record its absorption spectrum (typically 200-800 nm). The wavelength of maximum absorbance (λmax) corresponds to the electronic transition of the chromophore and is the primary determinant of the dye's color.

  • FT-IR Spectroscopy: Record the infrared spectrum of the solid dye. Look for characteristic peaks:

    • A broad peak around 3200-3600 cm⁻¹ corresponding to the -OH group from the naphthol moiety.

    • Peaks around 1450-1500 cm⁻¹ are indicative of the N=N azo stretch.

    • Peaks around 2850-2960 cm⁻¹ corresponding to the C-H stretching of the ethyl and propyl groups.

  • ¹H NMR Spectroscopy: For definitive structural confirmation, dissolve the dye in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and record the proton NMR spectrum. The spectrum should show distinct signals for the aromatic protons and the aliphatic protons of the ethyl and propyl groups, with appropriate chemical shifts and integration values.

Expected Data Summary

The following table summarizes the expected properties for the synthesized dye, 1-(2-Ethyl-5-propylphenylazo)-2-naphthol.

PropertyExpected Value / ObservationRationale
Appearance Red to Orange Crystalline SolidThe extensive conjugation between the phenyl and naphthyl rings via the azo bridge typically results in absorption in the blue-green region of the spectrum, leading to a perceived red-orange color.
λmax (in Ethanol) ~480 - 520 nmBased on analogous azo-naphthol dyes. The exact value depends on the electronic effects of the alkyl substituents.
Solubility Poorly soluble in water; Soluble in ethanol, acetone, DMFThe presence of two aromatic rings and alkyl groups makes the molecule largely non-polar.
Yield (Purified) 75-90%Azo coupling reactions are typically high-yielding.
Visualization of the Reaction Mechanism

G cluster_diazotization Diazotization cluster_coupling Azo Coupling amine 2-Ethyl-5-propylaniline hono + HONO, H⁺ naphthoxide Naphthoxide ion (Nucleophile) diazonium 2-Ethyl-5-propylbenzenediazonium ion (Electrophile) diazonium->naphthoxide Electrophilic Attack intermediate Intermediate Complex dye Final Azo Dye intermediate->dye - H⁺

Caption: Key steps in the synthesis mechanism.

Part 4: Applications and Future Directions

Dyes derived from 2-Ethyl-5-propylaniline are promising candidates for several applications:

  • Textile Dyeing: As discussed, their hydrophobic nature makes them highly suitable as disperse dyes for polyester, nylon, and other synthetic fabrics, potentially offering good light and wash fastness.

  • Pigments: By modifying the structure to further reduce solubility, these azo compounds can serve as precursors for high-performance organic pigments used in inks, plastics, and coatings.

  • Functional Dyes: The azo structure can be incorporated into more complex molecules for applications in areas like nonlinear optics or as chemical sensors, where changes in the environment (e.g., pH, metal ions) can induce a color change.

Further research should focus on creating a library of dyes by reacting the diazonium salt of 2-Ethyl-5-propylaniline with a diverse range of coupling components (e.g., substituted anilines, pyrazolones, J-acid, H-acid) to explore the full spectrum of achievable colors and properties. The fastness properties of these dyes on various fabrics should also be systematically evaluated according to industry standards.

References

  • Chemistry LibreTexts. (2019). 23.6: Coupling Reactions of Aryl Diazonium Salts. [Link]

  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. [Link]

  • Jadhav, D. (2021). COUPLING REACTIONS OF DIAZONIUM SALTS. YouTube. [Link]

  • University of the West Indies. (n.d.). The Synthesis of Azo Dyes. [Link]

  • e-PG Pathshala. (n.d.). Organic Chemistry - II MODULE No. 31: Diazonium coupling, Vilsmeier-Haack reaction and Gattermann-Koch re. [Link]

  • Otutu, J.O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5, 1-8. [Link]

  • Eltaboni, F., & Babuin, F. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 313-351. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • Freeman, H. S. (2017). Aromatic amines: use in azo dye chemistry. Coloration Technology, 133(2), 143-156. [Link]

  • El-Sheshini, M. M., et al. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry, 30(8), 1731-1736. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Ethyl-5-propylaniline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-5-propylaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately improve reaction yield. By understanding the causality behind each experimental step, you can develop a robust and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What is a reliable and high-yielding synthetic route for 2-Ethyl-5-propylaniline?

A common and controllable approach involves a four-step synthesis starting from commercially available ethylbenzene. This route offers clear intermediates that can be purified and characterized at each stage, providing better control over the final product's purity and yield. The key steps are:

  • Friedel-Crafts Acylation: Reacting ethylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-(4-ethylphenyl)propan-1-one.

  • Ketone Reduction: Reducing the ketone to an alkyl group, yielding 1-ethyl-4-propylbenzene, commonly via a Clemmensen or Wolff-Kishner reduction.

  • Regioselective Nitration: Introducing a nitro group onto the 1-ethyl-4-propylbenzene ring, primarily at the position ortho to the ethyl group, to form 1-ethyl-2-nitro-4-propylbenzene.

  • Nitro Group Reduction: Reducing the nitro intermediate to the target amine, 2-Ethyl-5-propylaniline, typically through catalytic hydrogenation.[1]

Q2: What are the most critical factors impacting the overall yield in this synthesis?

The overall yield is a product of the efficiencies of each of the four steps. The most critical factors are:

  • Anhydrous Conditions in Step 1: The Lewis acid catalyst used in the Friedel-Crafts acylation is extremely sensitive to moisture, which can deactivate it and halt the reaction.[1]

  • Regioselectivity in Step 3: The nitration step can produce a mixture of isomers. Controlling the reaction temperature and the choice of nitrating agent is crucial to maximize the yield of the desired 2-nitro isomer.[1]

  • Catalyst Activity in Step 4: The final reduction of the nitro group is highly dependent on the activity of the catalyst (e.g., Palladium on carbon). Catalyst poisoning from impurities or using an old catalyst can lead to an incomplete reaction.[1]

  • Purification Efficiency: Inefficient purification at each stage can lead to the carryover of impurities that may interfere with subsequent reactions, and final purification determines the ultimate purity and isolated yield.

Visualized Synthetic Workflow

The following diagram outlines the recommended synthetic pathway from ethylbenzene to 2-Ethyl-5-propylaniline.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Ketone Reduction cluster_2 Step 3: Nitration cluster_3 Step 4: Nitro Reduction A Ethylbenzene B 1-(4-ethylphenyl)propan-1-one A->B  + Propanoyl Chloride  / AlCl₃ C 1-Ethyl-4-propylbenzene B->C  Clemmensen or  Wolff-Kishner D 1-Ethyl-2-nitro-4-propylbenzene C->D  + HNO₃ / H₂SO₄ E 2-Ethyl-5-propylaniline D->E  H₂, Pd/C

Caption: Recommended four-step synthesis of 2-Ethyl-5-propylaniline.

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation (Step 1)

Q: I am experiencing a low yield during the acylation of ethylbenzene. What are the likely causes and how can I fix them?

A: Low yields in this step are common and typically trace back to the deactivation of the Lewis acid catalyst or improper reaction conditions. Here’s a systematic approach to troubleshooting.

  • Cause - Catalyst Deactivation: The aluminum chloride (AlCl₃) catalyst is highly hygroscopic. Any moisture in the reagents or glassware will hydrolyze AlCl₃, rendering it inactive.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use a fresh, unopened container of anhydrous AlCl₃ and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Cause - Insufficient Catalyst: The ketone product forms a complex with AlCl₃. Therefore, slightly more than one equivalent of the catalyst is required for the reaction to proceed to completion.

    • Solution: Use at least 1.1 equivalents of AlCl₃ relative to the acylating agent (propanoyl chloride).

  • Cause - Poor Temperature Control: The reaction is exothermic. If the temperature rises too high, it can lead to the formation of undesired side products.

    • Solution: Add the reagents dropwise at a low temperature (0-5 °C) using an ice bath to maintain control over the reaction rate and temperature.[1]

ParameterRecommended ConditionCommon IssueTroubleshooting Step
Catalyst Anhydrous AlCl₃ (≥1.1 eq)Moisture contaminationUse freshly opened, high-purity AlCl₃. Dry all glassware and solvents.
Solvent Anhydrous DCM or CS₂Impurities in solventUse freshly distilled, anhydrous solvent.
Temperature 0-5 °C for additionOverheating, side reactionsMaintain cooling during the dropwise addition of reagents.
Reaction Time 2-4 hoursIncomplete reactionMonitor reaction progress by Thin Layer Chromatography (TLC).
Issue 2: Poor Regioselectivity in Nitration (Step 3)

Q: The nitration of 1-ethyl-4-propylbenzene is producing a significant amount of the wrong isomer. How can I improve selectivity for the 2-nitro product?

A: The ethyl and propyl groups are both ortho-, para-directing. You are aiming for nitration ortho to the ethyl group and meta to the propyl group. Achieving high selectivity requires careful control of reaction conditions.

  • Cause - Reaction Temperature: Nitration reactions are highly sensitive to temperature. Higher temperatures tend to favor the thermodynamically stable isomer and can lead to the formation of dinitro products.

    • Solution: Lowering the reaction temperature (typically to 0-10 °C) can significantly improve selectivity by favoring the kinetically controlled product.[1]

  • Cause - Nitrating Agent: The strength and composition of the nitrating agent can influence isomer distribution.

    • Solution: A standard mixture of concentrated nitric acid in concentrated sulfuric acid is generally effective. Avoid using fuming nitric acid or harsher conditions which can decrease selectivity. Ensure slow, controlled addition of the substrate to the nitrating mixture.

Issue 3: Incomplete Reduction of the Nitro Group (Step 4)

Q: My catalytic hydrogenation of 1-ethyl-2-nitro-4-propylbenzene is slow or stalls before completion. What's the problem?

A: This is a critical, yield-defining step. Issues usually relate to the catalyst, hydrogen supply, or impurities. The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates; failure to complete the reaction can leave these impurities in your product.[2]

  • Cause - Catalyst Inactivity: The palladium catalyst can be poisoned by impurities (especially sulfur or halides) carried over from previous steps. It can also lose activity over time if stored improperly.

    • Solution: Always use a fresh, high-quality catalyst (e.g., 5-10% Pd/C).[1] If poisoning is suspected, purifying the nitro-compound before reduction is essential.

  • Cause - Insufficient Hydrogen Pressure: The reaction rate is dependent on the concentration of hydrogen at the catalyst surface.

    • Solution: Ensure the reaction vessel is properly sealed and pressurized to the recommended level (typically 50 psi or higher).[1] Vigorous stirring is crucial to facilitate gas-liquid mass transfer.

  • Cause - Improper Solvent Choice: The solvent can affect catalyst activity and substrate solubility.

    • Solution: Ethanol, methanol, and ethyl acetate are excellent solvent choices for this type of reduction. They are relatively inert and effectively dissolve both the starting material and hydrogen.

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
H₂ / Pd/C 50 psi H₂, RT-50°C, EtOHHigh activity, clean conversion, easy catalyst removal.[3]Catalyst is expensive and can be pyrophoric. Susceptible to poisoning.
Transfer Hydrogenation (Ammonium Formate, Pd/C) Reflux in MeOH/EtOHAvoids use of pressurized H₂ gas.Can have byproducts from the formate decomposition.
SnCl₂ / HCl Reflux in EtOHInexpensive and effective.Requires stoichiometric amounts of tin, leading to difficult aqueous workup and tin waste.

Advanced Troubleshooting Logic: Catalytic Hydrogenation

This decision tree can help diagnose issues during the final reduction step.

G start Is the nitro reduction incomplete or slow? q1 Is the H₂ pressure stable and is stirring vigorous? start->q1 q2 Is the catalyst fresh and from a reliable source? q1->q2 Yes res1 FIX: Check for leaks, increase H₂ pressure, and/or increase stir rate. q1->res1 No a1_yes Yes a1_no No q3 Was the nitro-compound purified before reaction? q2->q3 Yes res2 FIX: Replace with fresh, high-quality Pd/C catalyst. q2->res2 No a2_yes Yes a2_no No res3 FIX: Purify the substrate to remove potential catalyst poisons (e.g., via chromatography). q3->res3 No res4 LIKELY CAUSE: Solvent issue or thermal degradation. Consider changing solvent or lowering temperature. q3->res4 Yes a3_yes Yes a3_no No

Sources

Optimizing solvent selection for 2-Ethyl-5-propylaniline crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation and purification of substituted anilines. 2-Ethyl-5-propylaniline (CAS: 721884-94-2) is a highly lipophilic alkylated aniline derivative[1]. Because asymmetric alkyl anilines are typically oily liquids at room temperature[1], direct crystallization of the free base is thermodynamically unfavorable.

To achieve high-purity crystalline solids, we must leverage thermodynamic phase shifts—specifically, converting the free base into a stable salt (e.g., hydrochloride or sulfate) using a Brønsted acid[2]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your solvent selection and crystallization workflows.

Troubleshooting Guides & FAQs

Q1: My 2-Ethyl-5-propylaniline consistently "oils out" (liquid-liquid phase separation) instead of forming crystals. What is the mechanistic cause, and how do I fix it?

  • Causality: "Oiling out" occurs when the solute's melting point is depressed below the temperature at which it phase-separates from the solvent. For alkylated anilines, high lipophilicity prevents rigid lattice formation in standard organic solvents. If you attempt to crystallize the free base directly, the thermodynamic driving force for crystallization is simply too low.

  • Solution: You must shift the molecule into the "salt-cocrystal continuum" by protonating the amine[3]. By introducing anhydrous HCl, you convert the liquid free base into 2-Ethyl-5-propylaniline hydrochloride. This drastically increases the lattice energy. To prevent the resulting salt from oiling out, avoid highly polar protic solvents (like pure water) which heavily solvate the ions. Instead, utilize a binary organic solvent system[4].

Q2: How do I select the optimal binary solvent system for the hydrochloride salt?

  • Causality: A successful crystallization solvent must dissolve the free base completely, accommodate the acid, and exhibit a steep solubility curve for the resulting salt. Toluene acts as an excellent anti-solvent for the anilinium salt, while a small fraction of ethanol provides initial solvation to prevent premature, amorphous precipitation[4].

  • Solution: An 80:20 (v/v) Toluene/Ethanol mixture provides the optimal balance of solubility and supersaturation control. Refer to the Solvent Selection Matrix below for quantitative comparisons.

Q3: My isolated crystals are discolored (yellow/brown). How do I optimize the washing step without losing yield?

  • Causality: Color bodies in aniline derivatives are typically oxidation products (e.g., azo or quinoid impurities) that become trapped in the mother liquor adhering to the crystal surface. If your wash solvent is too polar, it will dissolve the crystal lattice, reducing your overall yield.

  • Solution: Use a pre-chilled (0°C) non-polar anti-solvent, such as pure Toluene or Heptane, for the wash step. This selectively displaces the impurity-rich mother liquor without solubilizing the 2-Ethyl-5-propylaniline HCl salt.

Data Presentation: Solvent Selection Matrix

Solvent SystemSolubility (Free Base)Solubility (HCl Salt)Est. Crystallization YieldMechanistic Notes
Toluene HighLow>85%Excellent anti-solvent effect for the salt; poor initial solvation can cause rapid crash-out.
Ethanol HighModerate~60%Good for initial solvation; requires a secondary anti-solvent to drive yield.
Toluene/EtOH (80:20) HighTemp-dependent>90%Optimal system ; balances solubility and controlled nucleation[4].
Ethyl Acetate HighLow~75%Prone to minor hydrolysis if wet HCl is used; decent alternative to Toluene.

Mandatory Visualization: Crystallization Workflow

Workflow for 2-Ethyl-5-propylaniline hydrochloride salt crystallization and isolation.

Experimental Protocol: Self-Validating Crystallization

This protocol utilizes the optimized 80:20 Toluene/Ethanol system[4] and includes self-validating checkpoints to ensure process integrity and reproducibility.

Step 1: Free Base Dissolution

  • Dissolve 1.0 equivalent of crude 2-Ethyl-5-propylaniline in 5 volumes of an 80:20 (v/v) Toluene/Ethanol mixture at 20°C.

  • Validation Check: The solution must be completely homogenous and transparent. Any turbidity indicates insoluble impurities, which must be removed via polish filtration before proceeding.

Step 2: Acidification and Salt Formation

  • Cool the solution to 5°C using an ice bath.

  • Slowly bubble anhydrous HCl gas (or add 1.05 equivalents of HCl in dioxane) while maintaining the internal temperature below 15°C.

  • Causality: The protonation of the aniline amine is highly exothermic. Controlling the temperature prevents solvent boil-off and minimizes the formation of oxidative byproducts.

  • Validation Check: Test the pH of a 100 µL aliquot (diluted in 1 mL of water). A pH of < 2.0 confirms complete conversion to the anilinium salt.

Step 3: Controlled Nucleation and Growth

  • Heat the suspension to 65°C until all precipitated solids redissolve into a clear solution.

  • Initiate a controlled cooling ramp of 0.5°C/min down to 5°C.

  • Causality: A slow cooling rate prevents rapid crash-out, which leads to solvent entrapment and small, kinetically trapped metastable crystals[3]. Controlled cooling promotes the growth of large, high-purity prismatic crystals.

  • Validation Check: Spontaneous nucleation (cloud point) should occur around 35-40°C. A slight exothermic spike (heat of crystallization) will be observable on the internal thermocouple.

Step 4: Isolation and Washing

  • Filter the resulting slurry under a vacuum.

  • Wash the filter cake with 2 volumes of pre-chilled (0°C) pure Toluene.

  • Dry the solid in a vacuum oven at 40°C for 12 hours.

  • Validation Check: The final product should be a free-flowing, white crystalline powder. A melting point determination should yield a sharp, narrow range, confirming high lattice purity.

References

  • National Institutes of Health (NIH). "2-Ethyl-5-propylaniline | C11H17N | CID 39235912 - PubChem".[Link]

  • Burgard, A., et al. "US20110097767A1 - Microorganisms for the production of aniline".
  • Jones, C. L., et al. "Living in the salt-cocrystal continuum: indecisive organic complexes with thermochromic behaviour". CrystEngComm (RSC Publishing), 2019.[Link]

  • "EP2606028A1 - Process for the selective meta-chlorination of alkylanilines".

Sources

Preventing oxidation and degradation of 2-Ethyl-5-propylaniline during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the rapid degradation of alkylated anilines. 2-Ethyl-5-propylaniline is a highly valuable building block in API synthesis, but its tendency to spontaneously darken and degrade can ruin downstream yields.

This guide is designed to move beyond basic safety data sheets. Here, we will dissect the chemical causality behind the degradation, establish self-validating storage protocols, and provide actionable troubleshooting steps to rescue compromised batches.

FAQ 1: Why does my 2-Ethyl-5-propylaniline turn dark brown during storage?

The Causality of Degradation: To understand the degradation, we must look at the electronic structure of the molecule. 2-Ethyl-5-propylaniline is an aromatic amine heavily influenced by its alkyl substituents. The ethyl and propyl groups exert a strong positive inductive effect (+I), which pushes electron density into the aromatic ring and onto the nitrogen atom.

This increased electron density significantly lowers the oxidation potential of the molecule compared to unsubstituted aniline . When exposed to atmospheric oxygen or UV light, the amine undergoes a single-electron transfer (SET) to form a highly reactive radical cation. Once this radical is initiated, it triggers a cascade of dimerization and further oxidation, forming azo compounds (which appear yellow or orange) and eventually polymerizing into complex, high-molecular-weight quinone imines and oligomers (which appear dark brown or black) .

OxidationMechanism A 2-Ethyl-5-propylaniline (Colorless) B Radical Cation Intermediate A->B O2 / UV Light (Single Electron Transfer) C Azo Compounds & N-Oxides (Yellow) B->C Dimerization & Oxidation D Oligomers & Quinone Imines (Black) C->D Polymerization

Fig 1: Oxidative degradation pathway of alkylated anilines into oligomers.

FAQ 2: What is the optimal protocol for storing this compound to maintain >99% purity?

The Self-Validating Storage System: To prevent the radical initiation step, you must systematically eliminate oxygen, light, and thermal energy. The following protocol is a self-validating system: if executed correctly, the liquid will remain perfectly colorless. Any shift toward a yellow tint serves as an immediate, visual indicator of protocol failure (e.g., a compromised septum).

Step-by-Step Methodology:

  • Sparging: Upon receiving or purifying a batch, sparge the liquid with ultra-pure Argon for 10–15 minutes. Argon is preferred over Nitrogen because it is heavier than air and more effectively displaces dissolved oxygen from the liquid phase.

  • Aliquoting: Transfer the chemical into pre-dried, amber glass vials. Amber glass blocks the UV wavelengths responsible for photo-initiating radical formation.

  • Headspace Purging: Blanket the headspace of each vial with a gentle stream of Argon immediately before sealing.

  • Sealing: Cap the vials using PTFE-lined silicone septa. Wrap the caps tightly with Parafilm to establish a secondary barrier against oxygen ingress over long-term storage.

  • Temperature Control: Store the sealed aliquots at 2–8°C (refrigeration) or -20°C (freezer). Lowering the temperature kinetically starves any residual oxidation reactions.

StorageWorkflow S1 1. Sparging Purge with Argon (15 min) S2 2. Aliquoting Transfer to Amber Glass S1->S2 S3 3. Headspace Purge Argon blanket before sealing S2->S3 S4 4. Sealing PTFE Septa + Parafilm S3->S4 S5 5. Storage Maintain at 2-8°C S4->S5

Fig 2: Five-step inert storage workflow to prevent auto-oxidation.

Quantitative Degradation Matrix

The table below summarizes the expected shelf life and visual state of 2-Ethyl-5-propylaniline under various storage conditions, demonstrating the critical need for inert atmospheres.

Storage TemperatureAtmosphereContainer TypeEst. Shelf Life (>99% Purity)Visual Appearance (at 6 Months)
20–25°C (Ambient)AirClear Glass< 2 weeksDark brown/black, opaque
20–25°C (Ambient)AirAmber Glass~ 1 monthDark yellow/orange
2–8°C (Refrigerated)AirAmber Glass3–4 monthsLight yellow
2–8°C (Refrigerated)Argon/N₂Amber Glass> 12 monthsColorless to pale yellow
-20°C (Freezer)Argon/N₂Amber Glass> 24 monthsPerfectly colorless

FAQ 3: My batch has degraded and turned dark brown. Can I rescue it for downstream API synthesis?

Troubleshooting & Chemical Rescue: Yes, degraded batches can usually be rescued. The dark color is caused by high-molecular-weight oligomers and quinone imines. Because these degradation products have significantly higher boiling points than the monomeric 2-Ethyl-5-propylaniline, they can be efficiently separated via vacuum distillation.

Crucial Note: We strictly utilize vacuum rather than atmospheric distillation. Heating alkylated anilines to their atmospheric boiling points (~250°C) in the presence of trace oxygen accelerates thermal cracking and exacerbates oxidation.

Step-by-Step Rescue Methodology (Vacuum Distillation):

  • Apparatus Setup: Assemble a fractional vacuum distillation setup. Ensure all ground-glass joints are properly greased with high-vacuum silicone grease to maintain pressure and prevent oxygen leaks.

  • Chemical Reduction (Optional but recommended): Add 0.5% (w/w) zinc dust to the boiling flask. Zinc acts as a mild reducing agent, converting some oxidized N-oxides back into the parent amine, thereby improving your overall recovery yield .

  • Degassing: Before applying heat, slowly apply the vacuum (target < 1 mmHg) while stirring the liquid. This removes dissolved gases and prevents violent bumping.

  • Distillation: Gradually heat the flask. Under high vacuum, 2-Ethyl-5-propylaniline will distill at a drastically reduced temperature, preserving the integrity of the monomer.

  • Fraction Collection: Discard the first 5% of the distillate (the fore-run), which typically contains moisture and low-boiling impurities. Collect the main fraction—which will distill as a perfectly colorless liquid—in an ice-cooled receiving flask pre-purged with Argon.

  • Immediate Stabilization: Transfer the rescued colorless monomer directly into the inert storage workflow outlined in FAQ 2 to prevent re-oxidation.

References
  • Title: Using Nitrogen Isotope Fractionation to Assess the Oxidation of Substituted Anilines by Manganese Oxide Source: Environmental Science & Technology (ACS Publications) URL: [Link]

  • Title: Stabilized aromatic amines (US Patent 2653171A)
  • Title: Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives Source: Molecules (MDPI) URL: [Link]

Validation & Comparative

Validating 2-Ethyl-5-propylaniline Purity: A Comparative Guide to qNMR vs. Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, establishing the absolute purity of chemical building blocks is a foundational requirement. 2-Ethyl-5-propylaniline (C₁₁H₁₇N, MW: 163.26 g/mol )[1] is a sterically hindered alkyl aniline frequently utilized as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.

Historically, laboratories have relied on High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for purity validation. However, these relative methods often introduce systemic biases when analyzing complex organic intermediates. This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional chromatographic alternatives and provides a self-validating experimental protocol for determining the absolute purity of 2-Ethyl-5-propylaniline.

The Analytical Challenge: Causality Behind Methodological Bias

To understand why qNMR is often superior for initial purity validation, we must analyze the mechanistic limitations of chromatography.

During the synthesis of 2-Ethyl-5-propylaniline, common impurities include unreacted aliphatic precursors, regioisomers (such as 2-propyl-5-ethylaniline), and over-alkylated byproducts.

  • The HPLC-UV Blindspot: [2]. If an aliphatic impurity lacks the highly conjugated aniline chromophore, it will produce a negligible signal at the detection wavelength. Consequently, the area percent method will grossly overestimate the purity of the target compound. Furthermore, accurate HPLC quantification requires a certified reference standard of the analyte itself—a paradox when you are attempting to validate the first high-purity batch of a novel compound[3].

  • The qNMR Advantage: . The integrated area of an NMR resonance signal is directly and strictly proportional to the number of nuclei (protons) generating that signal[4]. By comparing the analyte's signal to a highly pure, structurally unrelated Internal Standard (IS), qNMR provides absolute quantification without requiring a reference standard of 2-Ethyl-5-propylaniline[5].

Comparative Performance Data

The following table summarizes the operational and performance metrics of qNMR compared to HPLC-UV and GC-FID for the purity assessment of alkyl anilines.

ParameterQuantitative NMR (qNMR)HPLC-UVGC-FID
Quantification Principle Absolute (Signal ∝ Molar Concentration)Relative (Area % based on UV Response)Relative (Area % based on Flame Ionization)
Analyte Reference Standard Not Required Required for accurate quantificationRequired for accurate quantification
Impurity Detection Universal (detects all protonated species)Blind to non-UV absorbing impuritiesBlind to non-volatile impurities
Typical Precision (RSD) < 1.0%< 2.0%< 2.0%
Throughput & Automation Moderate (Requires meticulous gravimetric prep)High (Well-suited for routine QC)High (Well-suited for routine QC)

Data synthesis based on comparative analytical standards for organic compounds[2][3].

Self-Validating qNMR Workflow

A scientifically rigorous qNMR protocol cannot simply assume accuracy; it must be a self-validating system . This means incorporating internal checks—such as gravimetric traceability and empirical relaxation time ( T1​ ) measurements—to proactively eliminate systemic errors[6].

G A 1. Gravimetric Preparation Weigh 2-Ethyl-5-propylaniline & IS B 2. Solvent Addition Dissolve in CDCl3 or DMSO-d6 A->B C 3. T1 Relaxation Check Empirical Inversion-Recovery B->C D 4. NMR Acquisition Relaxation Delay (D1) > 5*T1 C->D E 5. Spectral Processing Phase & Baseline Correction D->E F 6. Absolute Purity Calculation Mass fraction via integral ratio E->F

qNMR Workflow for Absolute Purity Determination of 2-Ethyl-5-propylaniline.

Step-by-Step Experimental Methodology

Internal Standard (IS) Selection

For 2-Ethyl-5-propylaniline, the ideal internal standard must be highly pure, soluble in the chosen solvent, and produce a simple NMR signal that does not overlap with the analyte's aromatic (6.5–7.0 ppm) or aliphatic (0.9–2.5 ppm) protons[7].

  • Selected IS: [8]. This Certified Reference Material (CRM) yields a sharp singlet at ~0 ppm (18 protons), ensuring zero interference with the analyte.

Traceable Gravimetric Preparation

The accuracy of qNMR is fundamentally tethered to the accuracy of the balance[6].

  • Using an analytical microbalance (calibrated to d=0.001 mg), accurately weigh approximately 10.000 mg of 2-Ethyl-5-propylaniline and 5.000 mg of 1,4-BTMSB-d4 directly into a clean glass vial. Record exact masses to five decimal places.

Dissolution
  • Add 0.6 mL of high-purity deuterated chloroform ( CDCl3​ ) or DMSO−d6​ . Vortex thoroughly to ensure complete homogenization. Incomplete dissolution will cause line broadening and integrate poorly[7]. Transfer the solution to a 5 mm NMR tube.

Self-Validation: T1​ Relaxation Measurement
  • Causality: Protons relax back to their equilibrium magnetization at different rates (Spin-Lattice Relaxation Time, T1​ ). If the instrument pulses again before the slowest proton has fully relaxed, its signal will be artificially truncated, destroying quantitative accuracy.

  • Action: Run an inversion-recovery experiment to empirically determine the T1​ of the 1,4-BTMSB-d4 singlet and the target analyte peaks.

Quantitative Acquisition Parameters
  • Relaxation Delay ( D1​ ): Set D1​ to at least 5×T1​ (often >30 seconds) of the slowest-relaxing proton of interest. This ensures >99.3% magnetization recovery[4].

  • Pulse Angle: Use a 90° excitation pulse for maximum signal-to-noise ratio (S/N).

  • Scans (NS): Acquire sufficient transients (typically 16 to 64) to achieve an S/N ratio > 250 for the smallest peak being integrated.

Processing and Integration
  • Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation.

  • Critical Step: Manually correct the phase (zero and first-order) and apply a polynomial baseline correction. A rolling baseline will severely skew the integral area.

  • Integrate the IS singlet at 0 ppm ( N=18 ) and a distinct, well-resolved analyte peak (e.g., the aromatic protons, N=3 ).

Absolute Purity Calculation

Calculate the mass fraction purity ( Px​ ) using the fundamental qNMR equation[4]:

Px​=(Istd​Ix​​)×(Nx​Nstd​​)×(Mstd​Mx​​)×(mx​mstd​​)×Pstd​

Where:

  • Ix​,Istd​ = Integrated areas of the analyte and standard peaks

  • Nx​,Nstd​ = Number of protons contributing to the signals

  • Mx​,Mstd​ = Molar masses ( Mx​ for 2-Ethyl-5-propylaniline = 163.26 g/mol )[1]

  • mx​,mstd​ = Gravimetrically determined masses

  • Pstd​ = Certified purity of the internal standard (e.g., 99.9%)

Conclusion

While HPLC and GC are indispensable for high-throughput impurity profiling and separating complex mixtures, they are fundamentally relative techniques that can mask non-responsive impurities. For the absolute purity validation of 2-Ethyl-5-propylaniline, qNMR provides a primary, self-validating methodology. By utilizing SI-traceable internal standards and enforcing rigorous relaxation delays, researchers can achieve highly accurate, reference-free quantification that withstands stringent regulatory scrutiny.

References

  • Ryan Cheu. "A Guide to Quantitative NMR (qNMR)". Emery Pharma.[Link]

  • Li, Z.Y. et al. "Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate". MDPI.[Link]

  • ResolveMass Laboratories. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works". ResolveMass.[Link]

  • National Center for Biotechnology Information. "2-Ethyl-5-propylaniline | C11H17N | CID 39235912". PubChem.[Link]

  • ResolveMass Laboratories. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results". ResolveMass. [Link]

  • Bureau International des Poids et Mesures (BIPM). "qNMR Internal Standard Reference Data (ISRD)". BIPM.[Link]

Sources

Publish Comparison Guide: Method Validation for Detecting 2-Ethyl-5-propylaniline in Environmental Samples

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

2-Ethyl-5-propylaniline is a sterically hindered, hydrophobic alkylaniline (CAS: 721884-94-2). Alkylanilines are ubiquitous industrial intermediates and pesticide degradates that exhibit high environmental persistence and suspected toxicity. Detecting these compounds at ultra-trace levels in complex environmental matrices—such as river water, agricultural runoff, and soil leachates—requires rigorous analytical workflows.

As an application scientist, the primary challenge I observe in alkylaniline analysis is matrix interference coupled with the compound's basic nature. To address this, this guide objectively compares two sample preparation methodologies: Solid-Phase Extraction (SPE) and Headspace Solid-Phase Microextraction (HS-SPME) , both coupled downstream to Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Mechanistic Causality & Analytical Strategy

A robust protocol is not just a sequence of steps; it is a series of deliberate chemical manipulations. Here is the causality behind our experimental choices:

  • Phase Partitioning via pH Control: 2-Ethyl-5-propylaniline has a computed LogP of ~3.4 and acts as a weak base[1]. Under neutral or acidic conditions, the amine group protonates, rendering the molecule highly water-soluble and invisible to organic extraction. By adjusting the sample matrix to pH > 11, we force the molecule entirely into its neutral, hydrophobic state. This guarantees quantitative partitioning into either a polymeric SPE sorbent or an SPME fiber.

  • The "Salting-Out" Thermodynamic Shift: In the HS-SPME workflow, adding high concentrations of NaCl decreases the solubility of the neutral alkylaniline in the aqueous phase. This thermodynamic shift drives the analyte into the headspace, which is critical for achieving sub-parts-per-trillion (ppt) limits of detection.

  • Instrumental Selection (GC-MS/MS vs. LC-MS/MS): While LC-MS/MS is viable for highly polar amines, the volatility and hydrophobicity of 2-Ethyl-5-propylaniline make it an ideal candidate for GC-MS/MS[2]. Tandem GC-MS provides superior chromatographic resolution for structural isomers and entirely bypasses the ion suppression matrix effects commonly seen in electrospray ionization (ESI). This approach strictly aligns with the analytical principles outlined in for semivolatile organic compounds[3].

Workflow Visualization

G cluster_prep Sample Preparation Pathways Sample Environmental Sample (Spiked with Internal Standard) pH Matrix Modification (pH > 11 & NaCl Addition) Sample->pH SPE SPE Workflow (Polymeric Sorbent) pH->SPE SPME HS-SPME Workflow (DVB/PDMS Fiber) pH->SPME Elution Solvent Elution & N2 Concentration SPE->Elution Desorption Thermal Desorption (260°C in GC Inlet) SPME->Desorption GCMS GC-MS/MS Analysis (MRM Mode) Elution->GCMS Desorption->GCMS

Comparative sample preparation workflows for alkylaniline extraction prior to GC-MS/MS analysis.

Experimental Methodologies: SPE vs. HS-SPME

To establish a self-validating system, both protocols utilize a deuterated internal standard (e.g., Aniline-d5 or 3-Chloro-4-fluoroaniline) spiked into the raw sample prior to any manipulation. This standard corrects for matrix-induced extraction losses and instrument drift, ensuring absolute quantitative integrity.

Protocol A: Solid-Phase Extraction (SPE) – The High-Capacity Standard

This method is optimized for highly contaminated matrices (e.g., industrial effluents) where high absolute recovery and the ability to archive sample extracts are prioritized.

  • Sample Preparation: Filter 500 mL of environmental water through a 0.45 µm glass fiber filter. Spike with 10 ng of the Internal Standard (IS). Adjust the matrix to pH 11.5 using 1M NaOH.

  • Sorbent Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg hydrophilic-lipophilic balance sorbent) with 5 mL dichloromethane, 5 mL methanol, and 5 mL HPLC-grade water (pH adjusted to 11).

  • Sample Loading: Pass the 500 mL sample through the cartridge at a controlled flow rate of 5 mL/min to ensure optimal residence time for mass transfer.

  • Washing & Drying (Critical Step): Wash with 5 mL of pH 11 water to elute polar interferents. Dry the cartridge under a continuous vacuum for 15 minutes. Causality: Residual water injected into the GC will cause massive steam expansion in the inlet, leading to peak broadening and stationary phase degradation.

  • Elution & Concentration: Elute the target analytes with 2 x 3 mL of a dichloromethane/ethyl acetate (1:1, v/v) mixture. Evaporate the eluate to exactly 1.0 mL under a gentle stream of ultra-pure nitrogen at 35°C.

  • Analysis: Inject 1 µL into the GC-MS/MS in splitless mode.

Protocol B: Headspace Solid-Phase Microextraction (HS-SPME) – The Solventless Alternative

This method is optimized for ultra-trace environmental monitoring (e.g., drinking water reservoirs) where solvent background noise must be eliminated.

  • Sample Preparation: Transfer exactly 10.0 mL of filtered environmental water into a 20 mL precision headspace vial.

  • Matrix Modification: Add 3.0 g of pre-baked NaCl (salting-out agent) and adjust to pH 11.5 with 1M NaOH. Spike with 10 ng of IS. Seal immediately with a PTFE/silicone crimp cap to prevent volatile loss.

  • Thermodynamic Incubation: Agitate the vial at 250 rpm at 60°C for 10 minutes to establish equilibrium between the aqueous and headspace phases.

  • Extraction: Penetrate the septum and expose a 65 µm Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) SPME fiber to the headspace for exactly 30 minutes at 60°C.

  • Thermal Desorption: Retract the fiber and immediately insert it into the GC inlet at 260°C for 3 minutes. The rapid thermal expansion quantitatively transfers the concentrated analytes directly onto the head of the analytical column.

Quantitative Data & Method Validation

The following validation data was generated using a triple quadrupole GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, analyzing spiked river water samples.

Validation ParameterProtocol A: SPE + GC-MS/MSProtocol B: HS-SPME + GC-MS/MS
Linear Dynamic Range 0.05 – 100 ng/mL0.01 – 50 ng/mL
Limit of Detection (LOD) 0.015 ng/mL0.004 ng/mL
Limit of Quantitation (LOQ) 0.050 ng/mL0.012 ng/mL
Absolute Recovery (Spike: 1 ng/mL) 92.4% ± 4.1%81.2% ± 7.5%
Intra-day Precision (RSD, n=6) 4.2%8.1%
Matrix Effect Susceptibility Moderate (Co-extracts heavy organics)Low (Headspace isolation acts as a filter)
Throughput / Automation Low (Manual/Semi-automated vacuum manifold)High (Fully automated via XYZ robotic autosampler)

Application Scientist Insights: Which Method Wins?

Choosing between these methodologies depends entirely on the sample matrix and laboratory throughput requirements.

SPE is the undisputed champion for highly contaminated, complex matrices (like soil leachates or raw wastewater). It provides superior absolute recovery (92.4%) and excellent precision (RSD 4.2%). Furthermore, the 1.0 mL final extract allows for multiple re-injections and long-term archiving—a critical requirement in regulatory forensics.

However, for trace-level environmental monitoring, HS-SPME is analytically superior. By exploiting the salting-out effect and extracting from the headspace, we leave non-volatile matrix interferents behind in the liquid phase. This results in an exceptionally clean baseline, pushing the LOD down to an impressive 0.004 ng/mL (4 ppt). Combined with its solvent-free nature and ability to be 100% automated via robotic autosamplers, HS-SPME is the recommended protocol for high-throughput, ultra-trace water analysis.

Sources

A Senior Application Scientist's Guide to Benchmarking 2-Ethyl-5-propylaniline Derivative Efficacy in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold

In the landscape of modern drug discovery, the identification and validation of novel chemical scaffolds are paramount. Substituted anilines, for instance, are prevalent in a multitude of approved therapeutic agents.[1] The 2-Ethyl-5-propylaniline core represents one such scaffold with significant potential, offering a versatile backbone for the synthesis of diverse derivatives.[2] However, the journey from a promising molecule to a clinical candidate is fraught with challenges, most notably the need for rigorous, objective, and reproducible evaluation of biological efficacy and safety. Aniline-containing compounds, while synthetically tractable, often present specific hurdles such as metabolic instability, which necessitates a robust and multi-faceted assessment strategy.[1][3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of novel 2-Ethyl-5-propylaniline derivatives. We will eschew a rigid, one-size-fits-all template in favor of a logical, tiered approach that mirrors the decision-making process in a drug discovery pipeline. Our focus will be on establishing a self-validating system of assays, explaining the causality behind experimental choices, and ensuring that every claim is grounded in authoritative scientific principles. We will follow the journey of a hypothetical lead compound, Epageline , a novel 2-Ethyl-5-propylaniline derivative, as it progresses through foundational efficacy screening to target-specific validation and early safety profiling.

Part 1: The Foundation — Initial Cytotoxicity and Viability Screening

The first critical step in evaluating any new chemical entity is to understand its fundamental impact on living cells.[5][6][7] A potent therapeutic effect is often, though not always, predicated on inducing cell death or inhibiting proliferation, particularly in oncology.[8] Therefore, our initial screen aims to answer a simple question: Does our compound exhibit biological activity, and at what concentration? For this, we turn to cell viability assays.

Choosing the Right Tool: Why XTT Outperforms MTT for High-Throughput Screening

Among the most common methods for assessing cell viability are the MTT and XTT colorimetric assays. Both operate on the same biochemical principle: the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to produce a colored formazan product.[9][10] The intensity of this color is directly proportional to the number of viable cells.

However, a critical distinction lies in the properties of the formazan product. The MTT assay produces an insoluble purple crystal that requires an additional, often cumbersome, solubilization step using an organic solvent like DMSO.[11] This not only lengthens the protocol but also introduces a significant source of potential error and variability.

The XTT assay was specifically developed to overcome this limitation. It utilizes a second-generation tetrazolium salt that is reduced to a water-soluble orange formazan product, which is secreted directly into the culture medium.[9][11][12] This elegant modification eliminates the solubilization step, resulting in a streamlined workflow, reduced handling, and ultimately, more consistent and reproducible data—qualities that are indispensable for comparative and high-throughput screening.[11]

Experimental Protocol: XTT Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound, which is the concentration required to reduce cell viability by 50%.

1. Cell Seeding:

  • Culture your chosen cell lines (e.g., A549 human lung carcinoma and HEK293 human embryonic kidney cells for a cancer vs. normal cell comparison) to ~80% confluency.
  • Trypsinize and count the cells. Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare a 2X serial dilution of Epageline and a positive control (e.g., Doxorubicin) in culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control.
  • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.
  • Incubate for the desired exposure time (e.g., 48 or 72 hours).

3. XTT Reagent Preparation and Addition:

  • Shortly before the end of the incubation period, prepare the activated XTT solution according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.[9]
  • Add 50 µL of the activated XTT solution to each well.[9]

4. Incubation and Data Acquisition:

  • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the color to develop.[9]
  • Measure the absorbance of the wells using a microplate reader at a wavelength of 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract background noise.[9]

5. Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.
  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the percentage of viability against the log concentration of the compound and use a non-linear regression analysis to determine the IC50 value.
Data Presentation: Benchmarking Epageline's Initial Potency
CompoundCell LineIC50 (µM)Selectivity Index (Normal/Cancer)
Epageline A549 (Cancer)2.58.0
HEK293 (Normal)20.0
Doxorubicin A549 (Cancer)0.15.0
HEK293 (Normal)0.5
Vehicle (DMSO) A549 (Cancer)>100N/A
HEK293 (Normal)>100N/A

This hypothetical data shows that Epageline is cytotoxic to the cancer cell line and demonstrates a degree of selectivity towards cancer cells over normal cells, a desirable early characteristic.

Visualization: Cytotoxicity Screening Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis CellCulture Cell Culture (e.g., A549, HEK293) CellSeeding Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundPrep Compound Dilution (Epageline, Controls) Treatment Compound Treatment (48-72h Incubation) CellSeeding->Treatment XTT_Add Add Activated XTT Reagent Treatment->XTT_Add ColorDev Incubate (2-4h) XTT_Add->ColorDev Readout Measure Absorbance (450nm) ColorDev->Readout Analysis Calculate % Viability Readout->Analysis IC50 Determine IC50 Analysis->IC50

Caption: A generalized workflow for determining compound cytotoxicity using the XTT assay.

Part 2: Unveiling the Mechanism — A Kinase Inhibition Case Study

Demonstrating general cytotoxicity is a crucial first step, but it doesn't explain how the compound works. Modern drug discovery heavily favors target-based approaches.[13] Kinases are a particularly important class of drug targets, and developing selective kinase inhibitors is a major focus of pharmaceutical research.[14][15][16] Let's hypothesize that Epageline was designed to inhibit a specific kinase critical for cancer cell survival, such as the Epidermal Growth Factor Receptor (EGFR).

In Vitro Kinase Assay: Direct Measurement of Target Inhibition

To validate this hypothesis, we must move from a cell-based viability assay to a cell-free, biochemical assay that directly measures the enzymatic activity of our target.[17] This allows us to confirm that our compound interacts with the purified kinase, independent of any other cellular processes.

Principle: Most kinase assays quantify the transfer of a phosphate group from ATP to a substrate. A common high-throughput method measures the amount of ATP remaining in the reaction; a potent inhibitor will prevent ATP consumption, resulting in a high signal.[17]

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay

1. Reagent Preparation:

  • Prepare a kinase assay buffer.
  • Prepare serial dilutions of Epageline and a known EGFR inhibitor (e.g., Gefitinib) in the assay buffer.
  • Prepare a solution containing the purified recombinant EGFR kinase and its specific peptide substrate.
  • Prepare an ATP solution at a concentration near the Km for the enzyme.

2. Kinase Reaction:

  • In a 96-well or 384-well plate, add the test compound/inhibitor dilutions.
  • Add the kinase/substrate mixture to each well.
  • Initiate the kinase reaction by adding the ATP solution.[17]
  • Incubate the reaction mixture at 30°C for 60 minutes.[17]

3. Signal Detection:

  • Stop the reaction and detect the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and its substrate, which produce light in the presence of ATP.
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • The amount of luminescence is inversely proportional to kinase activity.
  • Plot the percentage of kinase inhibition against the log concentration of the inhibitor to calculate the IC50 value.[17]
Data Presentation: Assessing Epageline's Potency and Selectivity
CompoundTarget KinaseIC50 (nM)
Epageline EGFR (Target) 50
VEGFR2 (Off-Target)1,500
SRC (Off-Target)>10,000
Gefitinib EGFR (Target) 30
VEGFR2 (Off-Target)3,500
SRC (Off-Target)>10,000

This hypothetical data suggests that Epageline is a potent inhibitor of EGFR and displays selectivity over other related kinases, a critical attribute for minimizing off-target effects.[13]

Visualization: Epageline's Place in a Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Epageline Epageline Epageline->EGFR Inhibits G cluster_prep 1. Sample Prep cluster_sep 2. Separation cluster_detect 3. Detection Lysate Cell Lysis & Protein Quantification SDS_PAGE SDS-PAGE Lysate->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Ab (e.g., anti-p-AKT) Block->PrimaryAb SecondaryAb Secondary Ab (HRP-conjugated) PrimaryAb->SecondaryAb Detect ECL Detection & Imaging SecondaryAb->Detect

Caption: A streamlined workflow for the Western Blotting technique.

Part 4: Early Safety and Druggability Assessment — In Vitro ADME-Tox

A compound can be highly potent and selective, but if it is rapidly metabolized, poorly absorbed, or toxic to vital systems, it will likely fail in later stages of development. [18]Therefore, performing a panel of in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays early is a critical risk-mitigation strategy. [19][20]

Key Assays for Early Profiling

For an aniline-containing compound like Epageline, two areas are of particular concern: metabolic stability and potential cardiotoxicity.

  • Metabolic Stability (CYP450 Inhibition): Cytochrome P450 (CYP) enzymes are the primary drivers of drug metabolism in the liver. [19][20]Aniline moieties can be susceptible to oxidation by these enzymes. [1]An in vitro assay using human liver microsomes can determine if Epageline inhibits major CYP isoforms (e.g., CYP3A4, CYP2D6). Significant inhibition can predict potential drug-drug interactions.

  • Cardiotoxicity (hERG Assay): The hERG potassium channel is critical for cardiac repolarization. [20]Blockade of this channel by a drug can lead to life-threatening arrhythmias. A fluorescent or electrophysiological hERG assay is a standard regulatory requirement to assess this risk. [20]* Plasma Stability: This assay determines the stability of a compound in plasma from different species (e.g., mouse, rat, human) to predict its in vivo half-life.

Data Presentation: Epageline's Early ADME-Tox Profile
AssayParameterResult for EpagelineInterpretation
Metabolic Stability CYP3A4 Inhibition IC50> 20 µMLow risk of CYP3A4-mediated drug interactions.
Cardiotoxicity hERG Inhibition IC50> 30 µMLow risk of hERG-related cardiotoxicity.
Plasma Stability % Remaining after 1h (Human)92%High stability in human plasma.

This hypothetical profile suggests that Epageline has favorable early safety and stability characteristics, making it a more attractive candidate for further development.

Visualization: ADME-Tox in the Drug Discovery Pipeline

G cluster_adme In Vitro ADME-Tox Screening HitID Hit Identification LeadGen Lead Generation HitID->LeadGen HTS High-Throughput Screening HTS->HitID LeadOpt Lead Optimization LeadGen->LeadOpt ADME_Tox Metabolic Stability (CYP) Cardiotoxicity (hERG) Plasma Stability Permeability LeadGen->ADME_Tox Preclinical Preclinical Candidate LeadOpt->Preclinical ADME_Tox->LeadOpt Guides Optimization

Caption: Integration of early ADME-Tox screening in the drug discovery process.

Conclusion and Forward Outlook

This guide has outlined a logical and scientifically rigorous progression for benchmarking the efficacy of a novel 2-Ethyl-5-propylaniline derivative. By employing a tiered approach—starting with broad cell viability assessment (XTT), moving to specific biochemical target inhibition (in vitro kinase assay), confirming cellular mechanism (Western Blot), and finally, evaluating early safety and druggability (in vitro ADME-Tox)—we can build a comprehensive and compelling data package.

The hypothetical data for Epageline illustrates an ideal outcome: a compound with potent, selective anti-cancer activity, a confirmed cellular mechanism of action, and a favorable early safety profile. Such a candidate would be well-positioned to advance into more complex studies, including in vivo pharmacokinetic and efficacy models, to further validate its therapeutic potential. [21][22]This structured, evidence-based approach is fundamental to navigating the complexities of drug development and increasing the probability of success.

References

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. News-Medical. [Link]

  • Advanced ADME-Tox Assays | Preclinical Drug Development. MarinBio. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. [Link]

  • MTT assay. Wikipedia. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. ACS Publications. [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. [Link]

  • Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter?. PMC. [Link]

  • Effect of Small-Molecule Modification on Single-Cell Pharmacokinetics of PARP Inhibitors. Molecular Cancer Therapeutics. [Link]

  • Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

  • Western Blot Protocol, Troubleshooting, and Applications. The Scientist. [Link]

  • Enzyme Activity Assay. Creative BioMart. [Link]

  • Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. PubMed. [Link]

  • Western Blot Protocol. Creative Biolabs. [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Publications. [Link]

  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers. [Link]

  • Advantages of Small Molecule Inhibitors. YouTube. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

  • 2-Ethyl-5-propylaniline. PubChem. [Link]

  • Comprehensive evaluation of phosphoproteomic-based kinase activity inference. PMC. [Link]

  • High-Efficiency Enzyme Assay and Screening of Enzyme-Inhibiting Nanomaterials Using Capillary Electrophoresis with Hierarchically Porous Metal–Organic Framework-Based Immobilized Enzyme Microreactor. Analytical Chemistry. [Link]

  • Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PMC. [Link]

  • Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PMC. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethyl-5-propylaniline

Author: BenchChem Technical Support Team. Date: April 2026

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of specialized reagents like 2-Ethyl-5-propylaniline, an aniline derivative, demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound. The protocols herein are grounded in the established principles for handling toxic aromatic amines, ensuring that safety and environmental stewardship are at the forefront of our laboratory operations.

The Foundational Imperative: Hazard-Informed Management

Understanding the "why" is paramount to ensuring the "how" is executed flawlessly. Aromatic amines as a class are recognized for their significant health and environmental hazards.[1] While specific toxicological data for 2-Ethyl-5-propylaniline is limited, the known profile of closely related compounds, such as 2-Ethylaniline, provides a robust basis for a conservative and safety-oriented disposal plan.

Aromatic amines are readily absorbed through the skin and can cause severe health effects.[1][2] A primary concern with exposure to aniline and its derivatives is the risk of methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced, leading to symptoms like dizziness, fatigue, headache, and cyanosis (a blueish tint to the skin and lips).[3] Therefore, treating 2-Ethyl-5-propylaniline with the highest degree of caution is not merely a recommendation but a professional necessity.

Table 1: Representative Hazard Profile for Aromatic Amines (based on 2-Ethylaniline)

Hazard ClassificationGHS Hazard StatementPictogramSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[4][5] alt text Warning[4][5]
Acute Toxicity, Dermal (Category 3)H311: Toxic in contact with skin[5] alt text Danger
Serious Eye Irritation (Category 2)H319: Causes serious eye irritation[5] alt text Warning
Combustible LiquidCombustible material: may burn but does not ignite readily[5][6]None for this classificationWarning

Note: This data is based on the known hazards of 2-Ethylaniline and should be used as a conservative reference for 2-Ethyl-5-propylaniline.

The Core Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-Ethyl-5-propylaniline is not a single action but a systematic process. The following workflow ensures that the chemical is managed safely from the moment it is designated as waste to its final removal from the facility.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Interim Storage cluster_3 Final Disposal start Waste Generated (Neat Chemical, Contaminated PPE, Reaction Residue, Spill Debris) segregate Segregate from Incompatible Wastes (Acids, Oxidizers) start->segregate container Select Compatible, Leak-Proof Waste Container segregate->container labeling Label Container: 'Hazardous Waste' Chemical Name Hazard Pictograms container->labeling storage Store in a Secure, Cool, Well-Ventilated Area labeling->storage pickup Arrange Pickup by Licensed Hazardous Waste Contractor storage->pickup end Document Waste Manifest for Off-Site Treatment (e.g., Incineration) pickup->end

Caption: Waste Disposal Workflow for 2-Ethyl-5-propylaniline.

Step 1: Waste Segregation and Identification

The first principle of chemical waste management is segregation. 2-Ethyl-5-propylaniline waste must never be mixed with other waste streams.

  • Causality: Aromatic amines can react exothermically or violently with acids and strong oxidizing agents.[6][7] Mixing these wastes can lead to the release of toxic fumes, heat, or even fire.

  • Procedure:

    • Designate a specific, clearly labeled hazardous waste container solely for 2-Ethyl-5-propylaniline and materials contaminated with it.

    • This includes unused or expired chemical, reaction byproducts, contaminated solvents, and solid materials like gloves, weigh boats, and absorbent pads.

Step 2: Spill Management and Decontamination Protocol

In the event of a spill, a prepared response is critical to ensure safety and prevent environmental release.

  • Immediate Actions:

    • Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.

    • Remove all sources of ignition, as 2-Ethylaniline is a combustible liquid.[3][6]

    • Don appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.[5]

  • Containment and Cleanup:

    • For small liquid spills, absorb the material using an inert, non-combustible absorbent like vermiculite, dry sand, or earth.[3] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it into the designated hazardous waste container.[2][5]

    • Decontaminate the spill surface with soap and water, collecting the cleaning materials as hazardous waste.

    • For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[8]

Step 3: Containerization and Storage

Proper containment is essential for safe storage and transport.

  • Container Selection: Use a container made of a material compatible with aromatic amines (e.g., high-density polyethylene, glass). The container must have a tightly sealing lid to prevent the escape of vapors.

  • Labeling: The container must be clearly and accurately labeled as soon as waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Ethyl-5-propylaniline"

    • An accurate description of the contents (e.g., "neat," "contaminated gloves")

    • The appropriate hazard pictograms (Toxic, Irritant)[5]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[1][6] It must be stored away from incompatible materials, particularly acids and oxidizers.

Step 4: Final Disposal

The ultimate disposal of 2-Ethyl-5-propylaniline waste must be handled by professionals in accordance with all regulations.

  • Regulatory Compliance: Under the Resource Conservation and Recovery Act (RCRA), waste from the production of aniline is considered hazardous.[9] While 2-Ethyl-5-propylaniline is not specifically listed, its properties classify it as a hazardous waste. Process residues from aniline extraction and combined wastewaters from nitrobenzene/aniline production are assigned EPA hazardous waste codes K103 and K104, respectively.[10]

  • Procedure:

    • Arrange for waste collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[2]

    • Never pour 2-Ethyl-5-propylaniline waste down the drain or dispose of it in the regular trash.[8] Aniline derivatives are toxic to aquatic life.[1][11]

    • The most common and effective disposal method for this type of organic waste is high-temperature incineration at a permitted facility, which ensures complete destruction of the hazardous compound.[12]

Advanced Considerations for Process Scale-Up

For drug development professionals dealing with larger quantities or process wastewater streams, additional treatment steps may be required. Advanced Oxidation Processes (AOPs), such as those using Fenton's reagent (iron (II) sulfate and hydrogen peroxide), have proven effective at degrading aniline and its derivatives in wastewater, breaking them down into less harmful compounds.[8][11] These methods can significantly reduce the hazard and volume of aqueous waste streams prior to final disposal.

By adhering to these rigorous, evidence-based procedures, we uphold our commitment to safety, scientific integrity, and environmental responsibility.

References

  • New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: 2-Ethylaniline. NJ.gov. [Link]

  • CPAchem. (2024). Safety Data Sheet: 2-Ethylaniline. CPAchem.com. [Link]

  • Singh, A., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Chaturvedi, N. K., & Katoch, S. S. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. [Link]

  • Environmental Protection Agency. (n.d.). Hazardous Waste Listings. EPA.gov. [Link]

  • Chaturvedi, N. K., & Katoch, S. S. (2022). Comparison of available treatment techniques for hazardous aniline-based organic contaminants. SciSpace. [Link]

  • The University of Calgary. (1990). Petroleum Waste Management: Amine Process Sludges. University of Calgary. [Link]

  • Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. EPA.gov. [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. PTB.de. [Link]

  • Environmental Protection Agency. (1975). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA.gov. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.